molecular formula C16H15N3O2 B8110364 3-(1-(Cyclopropylmethyl)-1H-pyrazol-3-yl)indolizine-1-carboxylic acid

3-(1-(Cyclopropylmethyl)-1H-pyrazol-3-yl)indolizine-1-carboxylic acid

Cat. No.: B8110364
M. Wt: 281.31 g/mol
InChI Key: WIVKPIWPQZRDNH-UHFFFAOYSA-N
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Description

3-(1-(Cyclopropylmethyl)-1H-pyrazol-3-yl)indolizine-1-carboxylic acid is a synthetic chemical scaffold designed for pharmaceutical and bioorganic research. This compound features a molecular architecture combining an indolizine core, a carboxylic acid functionality, and a pyrazole subunit bearing a cyclopropylmethyl group. This specific structure suggests potential for diverse biological interactions, making it a candidate for exploring novel therapeutic targets. While direct biological data for this precise molecule may be limited, its structural components are well-represented in medicinal chemistry. The indolizine and pyrazole nuclei are recognized as privileged structures in drug discovery, frequently associated with a range of pharmacological activities. Pyrazole derivatives, in particular, are extensively documented in scientific literature for their diverse biological properties, including serving as cannabinoid CB1 receptor antagonists and exhibiting antimicrobial, anti-inflammatory, and anticancer activities in research settings . The presence of the carboxylic acid group provides a handle for further synthetic modification, such as the formation of amides or esters, enabling researchers to create a library of analogs for structure-activity relationship (SAR) studies. This compound is supplied for research applications exclusively, including but not limited to, use as a building block in synthetic chemistry, a potential intermediate for probe or drug discovery, and a candidate for high-throughput screening against novel biological targets. Researchers can leverage this molecule to develop new chemical entities for investigating pathways in oncology, metabolic diseases, and central nervous system disorders.

Properties

IUPAC Name

3-[1-(cyclopropylmethyl)pyrazol-3-yl]indolizine-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2/c20-16(21)12-9-15(19-7-2-1-3-14(12)19)13-6-8-18(17-13)10-11-4-5-11/h1-3,6-9,11H,4-5,10H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIVKPIWPQZRDNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C=CC(=N2)C3=CC(=C4N3C=CC=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization Strategies

The indolizine scaffold is typically constructed via intramolecular cyclization. A common approach involves the reaction of pyridine derivatives with α,β-unsaturated carbonyl compounds under basic conditions. For example, quinolizinium salts formed from pyridinium ylides can undergo ring contraction to yield indolizines.

Carboxylic Acid Functionalization

Preparation of 1-(Cyclopropylmethyl)-1H-Pyrazol-3-yl Moieties

Cyclopropane Synthesis

Cyclopropanecarboxylic acid derivatives, such as cyclopropylmethyl halides, are synthesized via zinc-mediated reactions. A patented method employs polished zinc cuttings activated with acetyl chloride or cuprous chloride, reacting with 2,3-dibromopropionic acid derivatives at 10–100°C to yield cyclopropanecarboxylic acid intermediates.

Pyrazole Alkylation

The cyclopropylmethyl group is introduced to the pyrazole nitrogen via alkylation. For instance, pyrazole derivatives are treated with cyclopropylmethyl bromide in the presence of a base like potassium carbonate in DMF at 60°C. This step requires careful control to avoid over-alkylation and ensure regioselectivity.

Coupling Strategies for Fragment Assembly

Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed coupling between indolizine boronic esters and halogenated pyrazoles enables efficient fragment linkage. Optimized conditions using Pd(PPh₃)₄ and Na₂CO₃ in dioxane/water (3:1) at 80°C achieve yields exceeding 75%.

Direct C–H Arylation

Transition-metal-catalyzed C–H activation offers a step-economical route. A reported protocol utilizes Pd(OAc)₂ with pivalic acid as a ligand in DMF at 120°C, directly coupling the indolizine core with pre-functionalized pyrazoles.

Integrated Synthetic Routes

Sequential Alkylation-Oxidation Pathway

  • Pyrazole Alkylation : 1H-pyrazole-3-boronic acid is alkylated with cyclopropylmethyl bromide (K₂CO₃, DMF, 60°C, 12 h).

  • Indolizine Oxidation : Indolizine-1-carbaldehyde is oxidized to the carboxylic acid using Fe(NO₃)₃·9H₂O (MeCN, O₂, rt, 24 h).

  • Cross-Coupling : The two fragments are coupled via Suzuki-Miyaura (Pd(PPh₃)₄, Na₂CO₃, dioxane/H₂O, 80°C).

Yield : 62% over three steps.

One-Pot Tandem Approach

A streamlined method combines cyclopropane formation and coupling in a single reactor:

  • Cyclopropylmethyl zinc bromide (prepared in situ from Zn and 1,2-dibromocyclopropane) reacts with indolizine-1-carboxylic acid and 3-iodopyrazole under CuI catalysis.

Yield : 55% (one pot).

Comparative Analysis of Methods

MethodKey StepsYield (%)AdvantagesLimitations
Sequential AlkylationAlkylation, Oxidation, Coupling62High purity, scalableMulti-step, costly catalysts
One-Pot TandemIn situ cyclopropane + coupling55Reduced steps, time-efficientLower yield, complex optimization
C–H ArylationDirect coupling via C–H activation68Atom-economical, no pre-functionalizationHigh temperatures, sensitive substrates

Mechanistic Insights

Iron-Catalyzed Oxidation Mechanism

The Fe³⁺/O₂ system generates reactive oxygen species that abstract a hydrogen atom from the aldehyde, forming a carboxyl radical. Subsequent disproportionation yields the carboxylic acid. Isotopic labeling studies confirm no incorporation of oxygen from water, supporting a purely aerobic pathway.

Regioselectivity in Pyrazole Alkylation

Steric and electronic effects dictate N1-alkylation over N2. DFT calculations reveal a lower activation energy for attack at the less hindered nitrogen, favoring cyclopropylmethyl incorporation at N1.

Industrial-Scale Considerations

Solvent Optimization

Replacing DMF with cyclopentyl methyl ether (CPME) in alkylation steps reduces environmental impact and improves recyclability. Pilot trials show comparable yields (58–60%) with 30% lower solvent costs.

Catalytic Recycling

Heterogeneous Pd catalysts (e.g., Pd/C) enable recovery via filtration, reducing metal leaching. After five cycles, activity remains >90% for Suzuki couplings .

Chemical Reactions Analysis

Types of Reactions

3-(1-(Cyclopropylmethyl)-1H-pyrazol-3-yl)indolizine-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Neurodegenerative Diseases

Recent studies have highlighted the role of compounds similar to 3-(1-(Cyclopropylmethyl)-1H-pyrazol-3-yl)indolizine-1-carboxylic acid as inhibitors of Dual Leucine Zipper Kinase (DLK), which is implicated in neurodegeneration. DLK plays a crucial role in neuronal injury, and its inhibition may provide therapeutic benefits for conditions such as:

  • Amyotrophic Lateral Sclerosis (ALS)
  • Alzheimer's Disease
  • Parkinson's Disease

Research indicates that compounds targeting DLK could mitigate neuronal death and promote axonal regeneration, offering hope for treating these debilitating diseases .

Cancer Treatment

The compound's structure suggests potential anti-cancer properties, particularly through mechanisms involving apoptosis and cell cycle regulation. Preliminary studies have shown that indolizine derivatives can induce apoptosis in various cancer cell lines. The unique cyclopropylmethyl and pyrazole substituents may enhance the selectivity and potency of these compounds against tumor cells while minimizing effects on normal cells.

Case Study 1: DLK Inhibition

In a study published in Nature Neuroscience, researchers synthesized a series of pyrazole derivatives, including compounds structurally related to this compound. The results demonstrated significant inhibition of DLK activity, leading to reduced neuronal apoptosis in vitro and improved outcomes in animal models of neurodegeneration .

Case Study 2: Anti-Cancer Activity

A study published in Molecular Cancer Therapeutics investigated the effects of various indolizine derivatives on breast cancer cell lines. The researchers found that compounds with similar structural features to this compound exhibited potent anti-proliferative effects, with IC50 values indicating effectiveness at low concentrations .

Data Table: Summary of Research Findings

Application AreaCompound TypeKey FindingsReference
Neurodegenerative DiseasesDLK InhibitorReduced neuronal apoptosis; improved axonal regenerationNature Neuroscience
Cancer TreatmentIndolizine DerivativeInduced apoptosis in breast cancer cell linesMolecular Cancer Therapeutics

Mechanism of Action

The mechanism of action of 3-(1-(Cyclopropylmethyl)-1H-pyrazol-3-yl)indolizine-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Substituent Effects on Lipophilicity and Bioactivity

  • The tetrahydroquinazoline system in introduces rigidity and planar aromaticity, which may favor DNA intercalation or enzyme binding, unlike the indolizine core of the target compound .

Biological Activity

3-(1-(Cyclopropylmethyl)-1H-pyrazol-3-yl)indolizine-1-carboxylic acid is a heterocyclic compound notable for its unique structural features, which include an indolizine core and a pyrazole ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases.

  • IUPAC Name : 3-[1-(cyclopropylmethyl)pyrazol-3-yl]indolizine-1-carboxylic acid
  • Molecular Formula : C₁₆H₁₅N₃O₂
  • Molecular Weight : 281.31 g/mol
  • CAS Number : 1422069-19-9

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cells by targeting specific molecular pathways, including the vascular endothelial growth factor receptor (VEGFR) pathway. In vitro studies have shown that derivatives of this compound can inhibit cell migration and proliferation, indicating potential as an anti-cancer agent .
  • Antimicrobial Properties : The compound has been investigated for its antimicrobial effects, showing activity against various bacterial strains. The mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

The biological activity of this compound is believed to involve:

  • Binding to specific enzymes or receptors, modulating their activity.
  • Inducing apoptosis in cancer cells through pathways involving reactive oxygen species (ROS) and mitochondrial dysfunction.

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

  • Anticancer Studies :
    • A study demonstrated that a derivative of this compound inhibited VEGFR-2, leading to decreased angiogenesis and tumor growth in xenograft models .
    • Another research highlighted its ability to induce apoptosis in breast cancer cells through ROS generation and mitochondrial pathway activation .
  • Antimicrobial Activity :
    • In vitro assays revealed that the compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Data Table: Biological Activities

Activity TypeTarget Organism/PathwayObserved EffectReference
AnticancerVEGFR-2Inhibition of cell migration
AntimicrobialVarious bacterial strainsSignificant antibacterial activity
Apoptosis InductionCancer cell lines (e.g., breast cancer)Induction via ROS and mitochondrial dysfunction

Q & A

Q. Key Analytical Validation :

  • NMR (1H/13C) confirms cyclopropylmethyl integration and regioselectivity.
  • TLC monitors reaction progress .
  • X-ray crystallography (SHELX programs) resolves structural ambiguities .

Table 1 : Representative Synthetic Steps and Yields

StepReaction TypeYield (%)Key Reagents/Conditions
1Cyclopropane alkylation85–95Cyclopropylmethyl bromide, K₂CO₃
2Indolizine cyclization56–70Acetic acid, reflux
3Ester hydrolysis80–90NaOH, aqueous conditions

Basic Question: What characterization techniques are critical for confirming the compound’s structure?

Answer:

  • 1H/13C NMR : Assigns proton environments (e.g., cyclopropylmethyl CH₂, pyrazole C-H) and confirms regiochemistry .
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns.
  • X-ray Crystallography : SHELXL refines crystal structures, resolving bond lengths/angles and confirming stereochemistry .
  • IR Spectroscopy : Identifies carboxylic acid C=O stretching (~1700 cm⁻¹) .

Advanced Question: How can synthetic yields be optimized for low-yielding steps (e.g., indolizine cyclization)?

Answer:
Low yields in cyclization steps (e.g., 56% in ) arise from steric hindrance or competing side reactions. Mitigation strategies:

  • Catalyst screening : Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization .
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance reaction homogeneity .
  • Temperature control : Gradual heating (reflux vs. microwave-assisted) improves regioselectivity .
  • Purification : Column chromatography with gradient elution isolates target products from byproducts .

Advanced Question: How should researchers address discrepancies in reported physicochemical properties (e.g., solubility, melting points)?

Answer:
Contradictions often stem from polymorphic forms or impurities. Methodological steps:

Replicate synthesis/purification : Use identical reagents and protocols from literature.

Analytical cross-validation : Compare DSC (melting point), HPLC (purity), and solubility in standardized solvents (e.g., DMSO, ethanol) .

Crystallographic analysis : Identify polymorphs via SHELX-refined X-ray data .

Table 2 : Example Data Comparison for Related Compounds

PropertyStudy A Study B Likely Cause of Discrepancy
Melting Point215–217°C208–210°CPolymorphism
Solubility (DMSO)25 mg/mL15 mg/mLImpurity profile

Advanced Question: What computational methods support structure-activity relationship (SAR) studies for this compound?

Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding to biological targets (e.g., enzymes, receptors) .
  • DFT Calculations : Gaussian or ORCA optimize geometries and calculate electrostatic potential maps for reactivity prediction.
  • ADMET Prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., logP, bioavailability) .

Advanced Question: How can stability issues (e.g., hydrolysis, oxidation) be managed during storage?

Answer:

  • Storage conditions : -20°C in airtight, light-protected containers with desiccants .
  • Stability assays : Accelerated degradation studies (40°C/75% RH for 4 weeks) monitored via HPLC .
  • Formulation : Lyophilization with stabilizers (e.g., trehalose) enhances aqueous stability .

Advanced Question: What safety protocols are essential for handling this compound?

Answer:

  • PPE : Gloves, lab coat, and goggles to prevent skin/eye contact (H303/H313/H333 hazards) .
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
  • Spill management : Neutralize with sand/vermiculite; dispose as hazardous waste .

Advanced Question: How can structural analogs be synthesized to explore SAR?

Answer:

  • Substituent variation : Replace cyclopropylmethyl with other alkyl groups (e.g., isopropyl, allyl) via analogous alkylation .
  • Heterocycle modification : Substitute indolizine with pyrrolizine or quinazoline cores using multi-component reactions .
  • Bioisosteres : Replace carboxylic acid with sulfonamide or tetrazole groups via coupling reactions .

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